molecular formula C8H12N2O3S2 B5535729 4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

Cat. No. B5535729
M. Wt: 248.3 g/mol
InChI Key: DEEYMBUCMIYEBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific sulfonamide moieties with other chemical groups to form novel derivatives. For example, a study described the synthesis of a series of compounds from a starting material that involves dimethylamino components, demonstrating the complex synthesis routes possible for compounds containing the dimethylamino sulfonamide group (Ghorab et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, often through techniques such as X-ray crystallography, provides insights into the arrangement of atoms within a compound. For instance, compounds with the dimethylamino sulfonamide group have been structurally characterized to reveal their conformation and bonding interactions (Vasu et al., 2003).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlighted the synthesis of novel derivatives carrying the sulfonamide moiety, including structures related to "4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide". These compounds exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial potency of certain compounds surpassed that of reference drugs, showcasing their potential in combating microbial infections. The molecular modeling within the study suggested that the synthesized compounds share similar binding orientations and interactions within the active sites of their bacterial targets, indicating a mechanism for their antimicrobial efficacy (Ghorab et al., 2017).

Material Science and Chemistry

Research has also been conducted on the synthesis of materials using components structurally related to "4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide". For instance, derivatives of this compound have been used to synthesize polyamides with high thermal stability and good solubility in polar aprotic solvents. These materials exhibit promising properties for applications in high-performance plastics, coatings, and advanced composites due to their thermal stability and solubility characteristics (Shockravi et al., 2011).

Biologically Active Derivatives

Additionally, thiophene-3-carboxamide derivatives structurally related to the specified compound have shown antibacterial and antifungal activities. These activities highlight the potential of such compounds in developing new antimicrobial agents. Their biological activity is attributed to their molecular structures, which enable interaction with microbial cells in a manner that inhibits growth or leads to cell death (Vasu et al., 2003).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-9-8(11)7-4-6(5-14-7)15(12,13)10(2)3/h4-5H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYMBUCMIYEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-methylthiophene-2-carboxamide

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